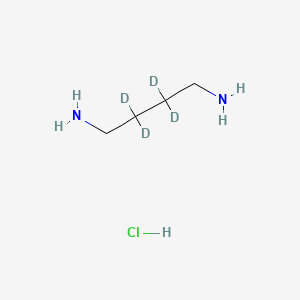
1,4-Butane-2,2,3,3-d4-diamine, dihydrochloride (9CI); 1,4-Butane-2,2,3,3-d4-diamine 2HCl; 1,4-Butane-2,2,3,3-d4-diamine dihydrochloride; 1,4-Diaminobutane-2,2,3,3-D4 dihydrochloride; 1,4-Diaminobutane-d4 dihydrochloride; Putrescine-d4 dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
1,4-Diaminobutane-d4 (dihydrochloride) can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid . The reaction typically involves the following steps:
Synthesis of 1,4-Diaminobutane: This can be achieved through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase.
Deuterium Labeling: The hydrogen atoms in 1,4-diaminobutane are replaced with deuterium atoms to obtain 1,4-diaminobutane-d4.
Formation of Dihydrochloride Salt: The deuterium-labeled 1,4-diaminobutane is then reacted with hydrochloric acid to form the dihydrochloride salt.
化学反应分析
1,4-Diaminobutane-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,4-Diaminobutane-d4 (dihydrochloride) has a wide range of applications in scientific research:
Biology: It is utilized in the preparation of specialized cell culture media for stem cell cultivation.
Medicine: It is employed in pharmacokinetic studies to track the metabolic pathways of drugs.
Industry: It is used in the synthesis of organic compounds, such as pharmaceutical drugs and agrochemicals.
作用机制
The mechanism of action of 1,4-Diaminobutane-d4 (dihydrochloride) involves its interaction with various molecular targets and pathways:
相似化合物的比较
1,4-Diaminobutane-d4 (dihydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,4-Diaminobutane (Putrescine) dihydrochloride: The non-deuterated form of the compound.
1,3-Diaminopropane: A similar diamine with one less carbon atom in the chain.
Cadaverine: Another diamine with a similar structure but different biological roles.
The deuterium labeling in 1,4-Diaminobutane-d4 (dihydrochloride) provides unique advantages in research, such as improved stability and distinct mass spectrometric properties .
属性
分子式 |
C4H13ClN2 |
|---|---|
分子量 |
128.64 g/mol |
IUPAC 名称 |
2,2,3,3-tetradeuteriobutane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c5-3-1-2-4-6;/h1-6H2;1H/i1D2,2D2; |
InChI 键 |
BPHGMWVJJCWDPB-PBCJVBLFSA-N |
手性 SMILES |
[2H]C([2H])(CN)C([2H])([2H])CN.Cl |
规范 SMILES |
C(CCN)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



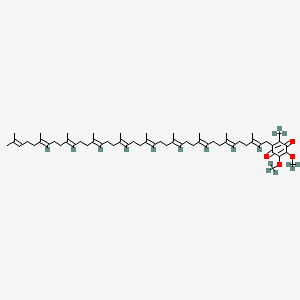
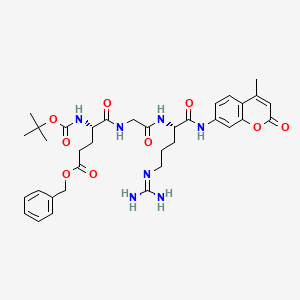

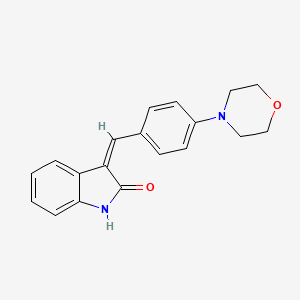
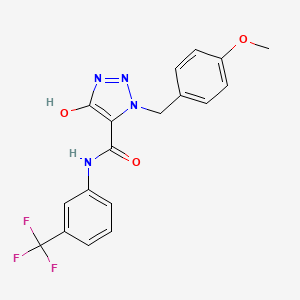
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)

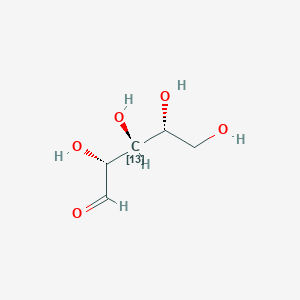
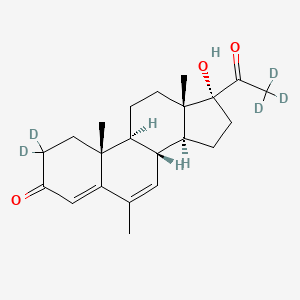

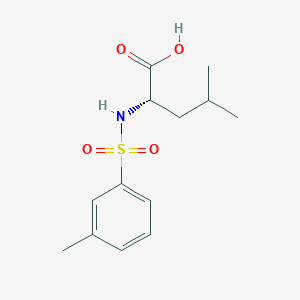

![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
